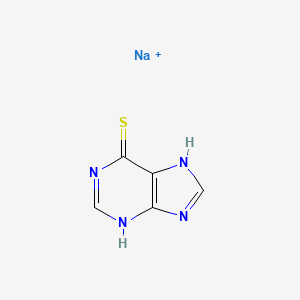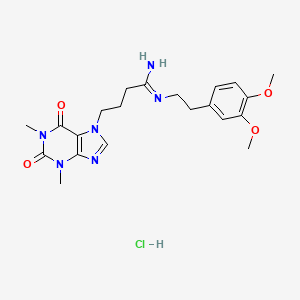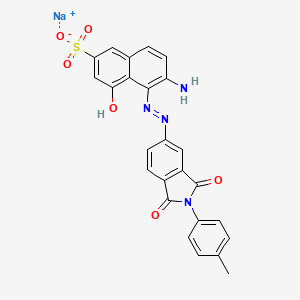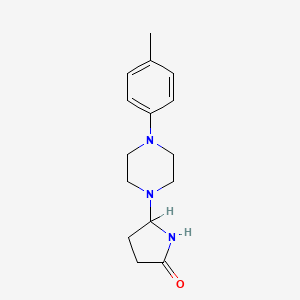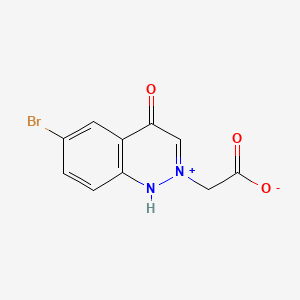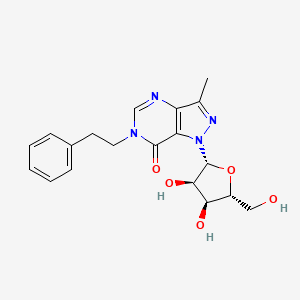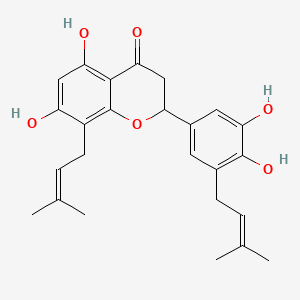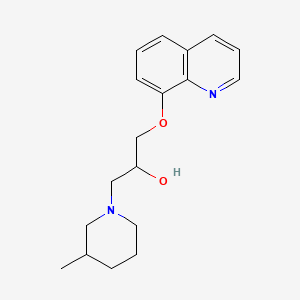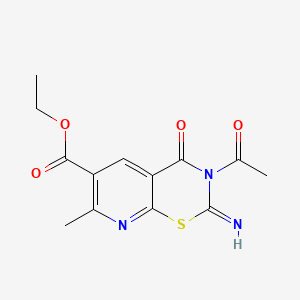
2,3,4-Tri-O-methyl-L-arabinose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-methyl-L-arabinose is a methylated derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of three methoxy groups attached to the second, third, and fourth carbon atoms of the arabinose molecule. Its molecular formula is C8H16O5, and it has a molecular weight of 192.21 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-methyl-L-arabinose typically involves the methylation of L-arabinose. One common method is the polycondensation of 2,3,4-tri-O-methyl-L-arabinono-1,5-lactone . Another approach involves the methylation of arabinose using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of carbohydrate methylation and purification can be applied on a larger scale to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4-Tri-O-methyl-L-arabinose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Periodate oxidation is commonly used to cleave vicinal diols in carbohydrates.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as halides (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products: The major products formed from these reactions include various methylated derivatives, lactones, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-O-methyl-L-arabinose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme specificity.
Industry: The compound can be used in the production of biodegradable polymers and other materials.
Wirkmechanismus
The mechanism of action of 2,3,4-Tri-O-methyl-L-arabinose involves its interaction with specific enzymes and receptors in biological systems. The methoxy groups can influence the compound’s binding affinity and specificity for certain molecular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with carbohydrate-processing enzymes and transporters .
Vergleich Mit ähnlichen Verbindungen
- 2,3,4-Tri-O-methyl-D-galactose
- 2,3,4-Tri-O-methyl-D-glucuronic acid
- 2,3,4-Tri-O-methyl-D-xylose
Comparison: 2,3,4-Tri-O-methyl-L-arabinose is unique due to its specific methylation pattern and the presence of the L-arabinose backbone. Compared to its analogs, it may exhibit different reactivity and biological activity due to the stereochemistry and position of the methoxy groups .
Eigenschaften
CAS-Nummer |
6778-39-8 |
|---|---|
Molekularformel |
C8H16O5 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2R,3S,4S)-5-hydroxy-2,3,4-trimethoxypentanal |
InChI |
InChI=1S/C8H16O5/c1-11-6(4-9)8(13-3)7(5-10)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8+/m0/s1 |
InChI-Schlüssel |
TZGIHUVVJVQDHY-BIIVOSGPSA-N |
Isomerische SMILES |
CO[C@@H](CO)[C@@H]([C@H](C=O)OC)OC |
Kanonische SMILES |
COC(CO)C(C(C=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


